molecular formula C13H19N B13203705 N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine

N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine

Cat. No.: B13203705
M. Wt: 189.30 g/mol
InChI Key: HOZSUSJOGZCLTG-UHFFFAOYSA-N
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Description

N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine is a chemical compound with the CAS Number 1016697-41-8 and a molecular formula of C13H19N, corresponding to a molecular weight of 189.30 g/mol . Its structure can be represented by the SMILES notation CC(NC1CC1)C2=CC=C(CC)C=C2 . This compound is part of a class of small, strained ring molecules containing a cyclopropanamine group. Such cyclopropane-containing subunits are of significant interest in medicinal and organic chemistry due to their rigid, defined conformations and unique electronic properties, which can be leveraged in the design of novel biologically active compounds . Researchers utilize these properties to explore structure-activity relationships and develop new molecular entities for various applications, including the investigation of anti-proliferative effects on specific cell lines . The compound is offered with high purity levels, specified as 95% or higher, and is recommended to be stored at 2-8°C to ensure stability . It is supplied for research purposes and is exclusively intended for use in laboratory settings. This product is labeled "For Research Use Only," and it is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C13H19N/c1-3-11-4-6-12(7-5-11)10(2)14-13-8-9-13/h4-7,10,13-14H,3,8-9H2,1-2H3

InChI Key

HOZSUSJOGZCLTG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC2CC2

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 4-Ethylphenyl Derivatives

The synthesis begins with 4-ethylbenzaldehyde or 4-ethylstyrene as the aromatic precursor. This compound is functionalized to introduce the cyclopropane ring.

Cyclopropanation Reactions

A key step is the cyclopropanation of the vinyl group on the aromatic ring. Commonly used methods include:

Conversion to Cyclopropanecarboxylic Acid

The ester intermediate is hydrolyzed under basic conditions (e.g., sodium hydroxide in methanol) to yield the corresponding cyclopropanecarboxylic acid.

Formation of Amide Intermediates

The cyclopropanecarboxylic acid is converted to amide intermediates by reaction with methyl formate and ammonia or by conversion to acid chlorides followed by reaction with ammonia or amines.

Reduction and Amination Steps

  • The amide or nitro intermediates are stereoselectively reduced to the corresponding amines.
  • Catalytic hydrogenation (e.g., palladium on carbon with zinc dust) is employed for nitro group reduction.
  • Chiral oxazaborolidine catalysts with borane complexes are used for stereoselective reduction of keto or nitro groups to hydroxyl or amine functionalities.

Final Functionalization

The amine is coupled or alkylated to introduce the ethylphenyl-ethyl substituent, completing the synthesis of N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine.

Representative Synthetic Route Example

Step Reaction Conditions Outcome Reference
1 4-Ethylbenzaldehyde to 4-ethylstyrene Wittig reaction with methyltriphenylphosphonium bromide, DBU, toluene 4-Ethylstyrene
2 Cyclopropanation of 4-ethylstyrene Ethyl diazoacetate, dichloro(p-cymene)ruthenium(II) dimer, chiral ligand Ethyl (1R,2R)-2-(4-ethylphenyl)-1-cyclopropanecarboxylate
3 Hydrolysis NaOH, MeOH (1R,2R)-2-(4-ethylphenyl)cyclopropanecarboxylic acid
4 Conversion to acid chloride Thionyl chloride, toluene, pyridine Cyclopropanecarbonyl chloride
5 Formation of amide Ammonia or methyl formate + ammonia Cyclopropanecarboxamide intermediate
6 Reduction to amine Catalytic hydrogenation (Pd/C + Zn dust) or chiral oxazaborolidine + borane complexes This compound

Analysis of Reaction Conditions and Yields

Reaction Step Reagents & Catalysts Temperature Time Yield (%) Notes
Wittig reaction Methyltriphenylphosphonium bromide, DBU Reflux in toluene Several hours 75-85 High stereoselectivity
Cyclopropanation Ethyl diazoacetate, Ru(II) catalyst Room temp to 40 °C 1-3 h 70-80 Enantioselective with chiral ligands
Hydrolysis NaOH in MeOH Reflux 2-4 h >90 Complete conversion
Acid chloride formation Thionyl chloride 0-25 °C 1-2 h Quantitative Use of pyridine to scavenge HCl
Amide formation Ammonia or methyl formate + NH3 0-50 °C 2-6 h 80-90 Controlled amide formation
Reduction Pd/C + Zn dust or chiral oxazaborolidine + borane Room temp, H2 atmosphere 12-24 h 85-95 Stereoselective amine formation

Research Findings and Considerations

  • The use of chiral catalysts in cyclopropanation and reduction steps is critical for obtaining the desired stereochemistry in this compound.
  • Avoidance of hazardous reagents like sodium hydride is preferred, as noted in recent patents.
  • The multi-step synthesis requires careful purification at each stage to maintain enantiomeric purity.
  • Alternative routes involving nitro intermediates and subsequent catalytic hydrogenation have been reported, offering different selectivity and yields.
  • The synthetic methods are adaptable to various substituted phenyl derivatives, allowing for structural diversification.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Cyclopropanamine Analogues

Compound Name Substituent(s) on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key References
N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine 4-Ethyl C₁₂H₁₇N 175.27 (calculated) -
N-(4-Methylbenzyl)cyclopropanamine 4-Methyl C₁₁H₁₅N 161.24
N-[1-(2-Fluoro-4-methoxyphenyl)ethyl]cyclopropanamine 2-Fluoro, 4-Methoxy C₁₂H₁₅FNO 216.25
N-[1-(2-Chloro-4-fluorophenyl)ethyl]cyclopropanamine 2-Chloro, 4-Fluoro C₁₁H₁₃ClFN 213.68
N-(1-(3,4-Dimethoxyphenyl)ethyl)cyclopropanamine 3,4-Dimethoxy C₁₃H₁₉NO₂ 221.29
N-[1-(Naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride Naphthalen-2-yl C₁₅H₁₇N·HCl 247.77

Key Observations :

  • Electron-donating groups (e.g., methoxy, ethyl) increase lipophilicity and may enhance blood-brain barrier penetration, as observed in psychoactive analogues .
  • Electron-withdrawing groups (e.g., chloro, fluoro) improve metabolic stability but reduce solubility, as seen in halogenated derivatives .
  • Aromatic bulk (e.g., naphthalene in ) significantly elevates molecular weight and alters receptor binding profiles.

Pharmacological and Chemical Property Comparisons

Lipophilicity and Solubility

  • The 4-ethylphenyl group in the target compound likely confers higher logP (estimated ~3.2) compared to N-(4-methylbenzyl)cyclopropanamine (logP ~2.8) , enhancing membrane permeability but reducing aqueous solubility.
  • Halogenated analogues (e.g., 2-chloro-4-fluoro derivative ) exhibit lower solubility (<0.1 mg/mL in water) due to increased hydrophobicity.

Receptor Binding and Selectivity

  • Cyclopropanamines with ethyl or methoxy substituents show affinity for serotonin and dopamine receptors, as inferred from studies on 4-EA-NBOMe metabolites .
  • The 2-fluoro-4-methoxy derivative may exhibit enhanced selectivity for σ-1 receptors, a trend noted in fluorinated neuroactive compounds .

Analytical Characterization

  • GC-MS/LC-HRMS : Used for metabolite identification in rat urine and human liver S9 incubates .
  • X-ray Crystallography: Applied to confirm cyclopropane ring geometry in analogues like 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide .

Biological Activity

N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, interacts with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring linked to an ethyl-substituted phenyl group. Its molecular formula is C13H17N, and it has a molecular weight of approximately 201.28 g/mol. The presence of the cyclopropane moiety contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that the compound may modulate neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive function.

TargetInteraction TypeBiological Effect
Dopamine ReceptorsAgonist/AntagonistModulation of dopaminergic signaling
Serotonin ReceptorsAgonistInfluence on mood and anxiety
Enzymes (e.g., MAO)InhibitionAltered metabolism of neurotransmitters

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : Studies have suggested that the compound may possess antidepressant-like properties by affecting serotonin and dopamine pathways. Animal models have shown improvements in depressive behaviors following administration.
  • Anti-inflammatory Activity : In vitro studies indicate that this compound may reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory disorders.
  • Antimicrobial Properties : Preliminary investigations have demonstrated that the compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Case Studies

Several case studies have explored the effects of this compound in various contexts:

  • Animal Model Study : A study conducted on rodents evaluated the antidepressant effects of the compound compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors). Results indicated a significant reduction in immobility time in forced swim tests, suggesting enhanced mood-lifting properties.
  • Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, highlighting its anti-inflammatory potential.
  • Antimicrobial Assessment : A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound displayed moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Research Findings

Recent research has focused on optimizing the pharmacological profile of this compound through structural modifications. These modifications aim to enhance its potency and selectivity for biological targets.

Table 2: Summary of Research Findings

Study TypeFindings
PharmacologyAntidepressant-like effects in rodent models
Anti-inflammatoryReduced cytokine levels in LPS-induced inflammation models
AntimicrobialModerate activity against selected bacterial strains

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